Welcome to the BenchChem Online Store!
molecular formula C20H24N2O5 B8807475 (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER CAS No. 71347-90-5

(2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER

Cat. No. B8807475
M. Wt: 372.4 g/mol
InChI Key: WHDWFMZBTHOBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05914313

Procedure details

To a solution of 300 mg (80% purity, 0.271 mmol) of the 6-octyloxy-2-naphthoyl starting material above prepared, 1.4 grams (7.18 mmol) of 2-(N-benzyloxycarbonylamino)ethanol and 62.9 mg (0.271 mmol) of (1S)-(+)-10-camphorsulfonic acid in 10 ml anhydrous dioxane and 1 mL anhydrous DMF was stirred at 25° C. HPLC analysis using 65% CH3CN/H2O at 1.5 mL/min with detection at 210 and 277 nm indicated. after 18 hours a greater than 95 percent conversion to a less polar product (tR =3.36 min). The reaction was quenched with 1M NaHC03, the reaction mixture diluted with water and subjected to reverse-phase flash chromatography eluting with 40-60 percent CH3CN/H2O in 10% step gradients to obtain after lyophilization of the 60 percent fractions, ether ##STR10##
[Compound]
Name
6-octyloxy-2-naphthoyl
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
62.9 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][OH:14])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C@:15]12([CH2:25]S(O)(=O)=O)C(C)(C)[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=O.[CH3:30][C:31]#[N:32].[OH2:33].[O:34]1[CH2:39]COCC1>CN(C=O)C>[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][O:14][CH2:30][CH2:31][NH:32][C:39]([O:34][CH2:25][C:15]1[CH:16]=[CH:18][CH:19]=[CH:20][CH:21]=1)=[O:33])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
6-octyloxy-2-naphthoyl
Quantity
300 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCO
Name
Quantity
62.9 mg
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1M NaHC03
ADDITION
Type
ADDITION
Details
the reaction mixture diluted with water
WASH
Type
WASH
Details
eluting with 40-60 percent CH3CN/H2O in 10% step gradients
CUSTOM
Type
CUSTOM
Details
to obtain after lyophilization of the 60 percent fractions, ether

Outcomes

Product
Details
Reaction Time
3.36 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NCCOCCNC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.